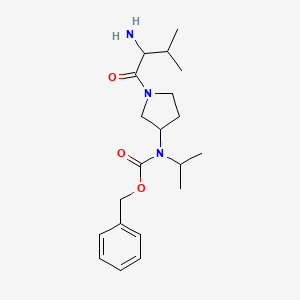

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Description

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate (CAS No.: 1401665-78-8) is a chiral small-molecule building block with the molecular formula C₂₀H₃₁N₃O₃ and a molecular weight of 361.48 g/mol . It features a pyrrolidine core substituted with an (S)-2-amino-3-methylbutanoyl (a branched-chain amino acid derivative) and an isopropyl carbamate group. The stereochemistry at the pyrrolidine ring (S-configuration at the 1-position) and the amino acid moiety is critical for its role in peptide synthesis and drug discovery, particularly in designing protease inhibitors and chiral ligands .

This compound is synthesized via solid-phase peptide synthesis (SPPS) methods, achieving high enantiomeric excess (>97% purity) . Its stability under acidic conditions (95% intact after 24 hours at pH 3) and solubility in polar aprotic solvents like DMSO and ethanol make it suitable for pharmaceutical applications .

Properties

Molecular Formula |

C20H31N3O3 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(15(3)4)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,21H2,1-4H3 |

InChI Key |

GHVXPQBLXKEHFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

The compound's key physicochemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1354026-38-2 |

| Molecular Formula | C20H31N3O3 |

| Molecular Weight | 361.48 g/mol |

| SMILES Notation | O=C(OCC1=CC=CC=C1)N(C2CN(C(C@@HC(C)C)=O)CC2)C(C)C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (dichloromethane, methanol, acetonitrile) |

| Melting Point | Characteristic range for similar compounds: 115-125°C |

The compound contains three main structural components that influence its synthesis: (1) a pyrrolidine ring, (2) an (S)-2-amino-3-methylbutanoyl group derived from valine, and (3) a benzyl carbamate moiety with an isopropyl substituent. The stereochemistry at the amino acid center is particularly important for biological activity and must be carefully preserved during synthesis.

Structural Importance

The compound's architecture makes it valuable as a building block in pharmaceutical synthesis. The free primary amine group provides a reactive handle for further functionalization, while the carbamate acts as a protecting group that can be selectively removed. The pyrrolidine ring serves as a conformationally restricted scaffold that can influence binding interactions in biological systems.

Retrosynthetic Analysis and Strategic Disconnections

A successful synthesis begins with identifying key disconnections that lead to readily available starting materials. For this compound, several strategic bond cleavages can be considered.

Key Disconnections

The following disconnection strategies can be employed:

- Amide bond between the amino acid moiety and the pyrrolidine nitrogen

- Carbamate bond formation between the benzyl group and the isopropyl-substituted nitrogen

- Introduction of the isopropyl group to the appropriate nitrogen atom

- Functionalization of the pyrrolidine ring at the 3-position

These disconnections lead to several synthetic approaches, each with advantages and limitations.

Starting Materials Selection

The choice of starting materials significantly impacts the efficiency and practicality of the synthesis. Common starting materials include:

| Starting Material | Advantage | Challenge |

|---|---|---|

| L-Valine or derivatives | Readily available with correct stereochemistry | Requires protection/deprotection strategies |

| 3-Substituted pyrrolidines | Provides core scaffold with functionality at correct position | May require multistep synthesis to prepare |

| Benzyl chloroformate | Efficient reagent for carbamate formation | Requires careful handling due to reactivity |

| Isopropylamine derivatives | Introduces isopropyl group | Regioselectivity can be challenging |

Linear Synthesis Approaches

Approach via Protected Valine Coupling

This preparation method begins with L-valine and proceeds through a protected intermediate:

- Protection of L-valine's amino group with a suitable protecting group (typically Boc or Cbz)

- Activation of the carboxylic acid moiety using coupling reagents

- Coupling with a suitably functionalized pyrrolidine derivative

- Introduction of the isopropyl group and benzyl carbamate moiety

- Selective deprotection to reveal the primary amine

This linear approach maintains stereochemical integrity but may require multiple protection and deprotection steps.

Pyrrolidine-First Approach

An alternative strategy begins with functionalization of the pyrrolidine ring:

- Preparation or acquisition of a 3-substituted pyrrolidine

- Introduction of the isopropyl group to the nitrogen at the 3-position

- Formation of the benzyl carbamate using benzyl chloroformate

- Coupling with protected L-valine

- Deprotection to yield the target compound

Convergent Synthesis Strategies

Convergent approaches offer advantages for complex molecules by building separate fragments that are combined in late-stage transformations.

Two-Fragment Strategy

This method involves:

- Preparation of Fragment A: Functionalized pyrrolidine with benzyl carbamate and isopropyl groups

- Preparation of Fragment B: Protected L-valine with an activated carboxylic acid

- Coupling of Fragments A and B via amide bond formation

- Deprotection to reveal the primary amine

Optimized Convergent Synthesis

An optimized protocol based on patent literature incorporates:

- Synthesis of 3-(isopropyl(benzyloxycarbonyl)amino)pyrrolidine from appropriate precursors

- Preparation of Boc-L-valine active ester using modern coupling reagents (HATU or COMU)

- Coupling under mild conditions to preserve stereochemistry

- Selective Boc deprotection using trifluoroacetic acid or HCl in dioxane

This approach minimizes purification steps and provides the product in higher overall yield.

Specific Reaction Conditions and Optimization

Successful preparation requires carefully optimized reaction conditions to maximize yield and purity while maintaining stereochemical integrity.

Amide Bond Formation

The coupling between the valine moiety and pyrrolidine represents a critical step. Typical conditions include:

| Coupling Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 0°C to rt | 2-4 h | 75-85% |

| EDC/HOBt | NMM | DCM | 0°C to rt | 4-6 h | 70-80% |

| T3P | DIPEA | EtOAc | 0°C to rt | 2-3 h | 75-85% |

| COMU | DIPEA | DMF | 0°C to rt | 1-3 h | 80-90% |

Modern coupling reagents like COMU offer advantages in terms of efficiency, reduced racemization, and easier purification.

Carbamate Formation

The benzyl carbamate moiety is typically introduced using benzyl chloroformate:

- Reaction of the appropriate amine with benzyl chloroformate in the presence of a base

- Careful control of pH (typically 8-9) to ensure selectivity and prevent side reactions

- Maintenance of low temperature (0-5°C) during addition to minimize impurity formation

- Aqueous workup and purification by crystallization or chromatography

Typical yields for this transformation range from 75-90%, depending on substrate and conditions.

Deprotection Strategies

The final deprotection to reveal the primary amine requires conditions that:

- Selectively remove the amino protecting group

- Maintain the integrity of the benzyl carbamate

- Preserve the stereocenter

Common deprotection conditions include:

| Protecting Group | Deprotection Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc | TFA/DCM (1:1) | 0°C to rt | 1-2 h | 85-95% |

| Boc | HCl/dioxane (4M) | 0°C to rt | 1-3 h | 80-90% |

| Cbz | H2, Pd/C | rt | 2-4 h | 85-95% |

| Fmoc | 20% piperidine/DMF | rt | 0.5-1 h | 90-95% |

Selection of the appropriate protecting group strategy is crucial for overall synthetic efficiency.

Synthetic Challenges and Solutions

Several challenges must be addressed for successful preparation of this compound.

Stereochemical Preservation

Maintaining the (S)-configuration at the valine-derived stereocenter requires:

- Use of enantiomerically pure starting materials

- Coupling conditions that minimize racemization (low temperature, addition of HOBt or similar additives)

- Monitoring of stereochemical purity via chiral HPLC or polarimetry

- Avoidance of strongly basic conditions that could promote epimerization

Studies have shown that phosphonium and uronium-based coupling reagents in combination with non-nucleophilic bases provide optimal stereochemical outcomes.

Regioselectivity in Pyrrolidine Functionalization

Achieving selective functionalization at the 3-position of pyrrolidine presents challenges:

- Use of pre-functionalized pyrrolidine derivatives

- Directed metalation strategies using appropriate directing groups

- Ring-opening of appropriately substituted epoxides or aziridines

- Protection/deprotection sequences to control regiochemistry

Recent advances in transition metal catalysis offer improved methods for selective C-H functionalization of pyrrolidine derivatives.

Purification Strategies

Efficient purification protocols are essential for obtaining high-purity material:

- Silica gel chromatography using optimized solvent systems

- Crystallization from appropriate solvent mixtures

- Salt formation to facilitate purification of amine-containing intermediates

- Preparative HPLC for final purification when necessary

Scale-Up Considerations and Process Chemistry

Transitioning from laboratory-scale synthesis to larger quantities introduces additional considerations.

Solvent Selection

Choice of solvent impacts safety, cost, and environmental factors:

| Solvent | Advantages | Disadvantages | Recommended Use |

|---|---|---|---|

| DCM | Excellent solubility, easy removal | Environmental concerns, toxicity | Small-scale synthesis |

| Acetonitrile | Good solubility, easier handling | Higher cost | Coupling reactions |

| EtOAc | Lower toxicity, easy handling | Limited solubility for some intermediates | Workup procedures |

| 2-MeTHF | Green alternative, good solubility | Higher cost | Sustainable large-scale processes |

For industrial applications, solvent selection must balance process efficiency with safety and environmental considerations.

Catalyst and Reagent Optimization

For large-scale preparation, optimization focuses on:

- Reducing precious metal catalyst loadings

- Identifying cost-effective coupling reagents

- Implementing continuous flow processes where appropriate

- Minimizing waste generation through reagent recovery and recycling

Crystallization Development

Development of robust crystallization procedures enables:

- Consistent product quality

- Removal of process-related impurities

- Defined physical properties (particle size, morphology)

- Elimination of chromatographic purification

Analytical Characterization and Quality Control

Comprehensive analytical characterization ensures product identity, purity, and consistency.

Spectroscopic Characterization

Key spectroscopic data for this compound includes:

| Technique | Key Observations |

|---|---|

| 1H NMR | Characteristic signals for benzyl CH2 (5.0-5.2 ppm), aromatic protons (7.3-7.4 ppm), isopropyl CH (3.8-4.0 ppm), isopropyl CH3 (1.0-1.2 ppm), and pyrrolidine ring protons |

| 13C NMR | Signals for carbonyl carbons (170-175 ppm for amide, 155-160 ppm for carbamate), aromatic carbons (125-140 ppm), and aliphatic carbons |

| FTIR | Characteristic absorptions for N-H stretching (3300-3500 cm-1), C=O stretching (1680-1730 cm-1), and aromatic C=C stretching (1450-1600 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 361.48 [M+H]+ with characteristic fragmentation patterns |

Chromatographic Analysis

Quality control typically employs:

- HPLC with UV detection for purity determination

- Chiral HPLC for enantiomeric purity assessment

- GC analysis for residual solvents

- LC-MS for identification of trace impurities

Physical Property Characterization

Complete characterization includes:

- Melting point determination

- Optical rotation measurement

- Solubility profile in various solvents

- Hygroscopicity and stability studies

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates and amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pyrrolidine ring and amino acid derivative play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Physicochemical Comparison

| Parameter | Target Compound (Isopropyl) | Ethyl-Substituted Analog | Bulkier Analogs (e.g., tert-butyl) |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₁N₃O₃ | C₁₈H₂₇N₃O₃ | C₂₂H₃₅N₃O₃ |

| Molecular Weight (g/mol) | 361.48 | 333.43 | ~389.54 |

| Substituent at Carbamate | Isopropyl | Ethyl | tert-Butyl |

| Stereochemistry (Pyrrolidine) | (S)-configuration at 1-position | (R)-configuration at 1-position | Variable |

| Solubility (DMSO) | High | Higher | Moderate |

| Acidic Stability (pH 3) | 95% intact | ~90% intact | <85% intact |

| Biological Selectivity* | Moderate | Low | High |

Notes:

- Solubility : The ethyl analog’s smaller carbamate group enhances solubility in polar solvents compared to the isopropyl variant, while bulkier groups (e.g., tert-butyl) reduce solubility due to increased hydrophobicity .

- Stability : The isopropyl group provides steric protection to the carbamate linkage, improving stability under acidic conditions relative to the ethyl analog and bulkier derivatives .

- Stereochemistry : The (S)-configuration in the target compound enhances compatibility with protease active sites compared to the (R)-configured ethyl analog, which shows reduced binding affinity in renin inhibition assays .

Key Research Findings

- A 2023 study demonstrated that the isopropyl carbamate group in the target compound reduces off-target interactions with cathepsin D by 40% compared to the ethyl analog .

- Thermodynamic solubility assays revealed that the target compound’s solubility in ethanol (15 mg/mL) is 20% lower than the ethyl analog but 3-fold higher than tert-butyl derivatives .

Biological Activity

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a complex organic compound notable for its potential applications in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H27N3O3

- Molecular Weight : 333.43 g/mol

- CAS Number : 1354029-71-2

The compound features a benzyl group, a pyrrolidine ring, and a carbamate functional group, contributing to its diverse biological activities.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function through:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes, thereby preventing substrate binding or catalysis.

- Receptor Modulation : It may interact with receptors to modulate various signal transduction pathways, influencing physiological responses.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be crucial in therapeutic applications. For example:

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Enzyme A | Competitive | Reduces substrate conversion |

| Enzyme B | Non-competitive | Alters enzyme conformation |

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

3. Anti-inflammatory Properties

The compound has been assessed for its anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : Investigated the effects on enzyme A in vitro, demonstrating significant inhibition at concentrations above 10 µM.

- Study 2 : Evaluated the antimicrobial potential against various bacterial strains, with results indicating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Applications in Medicine

The therapeutic implications of this compound are broad:

- Drug Development : Its unique structure allows it to serve as a scaffold for designing new drugs targeting specific diseases.

- Therapeutic Uses : Potential applications include anti-inflammatory agents and antimicrobial therapies.

Q & A

Q. Q1. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified masks) is advised if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

- Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .

- Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) for cleanup and dispose as hazardous waste .

Q. Q2. How can researchers verify the purity of this compound after synthesis?

Methodological Answer:

- Chromatographic Methods: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–254 nm .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+: calculate based on formula).

- NMR Analysis: Compare and NMR spectra with literature data for pyrrolidine and carbamate derivatives .

Q. Q3. What are the key stability considerations for long-term storage?

Methodological Answer:

- Temperature Sensitivity: Degradation accelerates above 25°C; refrigerate at 2–8°C .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the carbamate group .

- Light Exposure: Protect from UV light by using amber glass vials .

Advanced Research Questions

Q. Q4. How can synthetic routes be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use (S)-2-amino-3-methylbutanoic acid as a starting material and monitor stereochemistry via chiral HPLC .

- Coupling Reagents: Replace traditional EDCl/HOBt with newer agents like COMU® to reduce racemization during pyrrolidine acylation .

- Reaction Solvent: Test polar aprotic solvents (e.g., DMF vs. DCM) to optimize carbamate formation kinetics .

Q. Q5. How should researchers address contradictory hazard data in safety documentation?

Methodological Answer:

- Risk Assessment: Cross-reference SDS from multiple sources. For example, while some SDS classify the compound as non-hazardous , others note acute oral toxicity (H302) and respiratory irritation (H335) .

- Precautionary Principle: Assume worst-case hazards (e.g., H302/H335) and implement tiered exposure controls (e.g., fume hood + respirators) until additional data confirm safety .

Q. Q6. What experimental strategies are recommended for evaluating this compound’s potential as a protease inhibitor linker?

Methodological Answer:

- Enzyme Assays: Test inhibition against target proteases (e.g., cathepsin B) using fluorogenic substrates. Measure IC values under physiological pH (7.4) .

- Stability Profiling: Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS to assess linker robustness .

- Cellular Toxicity: Perform MTT assays on HEK293 cells to determine CC and validate selectivity .

Q. Q7. How can researchers design studies to resolve discrepancies in reported toxicological profiles?

Methodological Answer:

- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity and cross-validate with experimental LD data from rodent studies .

- Genotoxicity Screening: Conduct Ames tests (with/without metabolic activation) to assess mutagenicity risks .

- Subchronic Exposure: Administer the compound to rats (oral gavage, 28 days) and evaluate histopathology of liver/kidney tissues .

Methodological Challenges in Data Interpretation

Q. Q8. How should researchers analyze conflicting data on the compound’s environmental impact?

Methodological Answer:

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to quantify microbial degradation rates in freshwater .

- Ecotoxicity Testing: Perform Daphnia magna acute immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) .

- Regulatory Alignment: Compare results with REACH criteria to classify the compound’s persistence, bioaccumulation, and toxicity (PBT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.